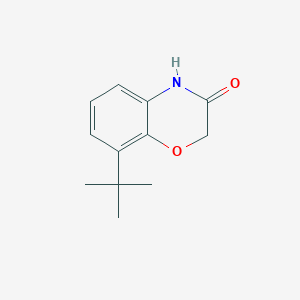

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

概要

説明

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-amino-4-nitrophenol with chloroacetyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at low temperatures . The resulting intermediate is then reduced using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) to yield the desired benzoxazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

化学反応の分析

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via copper-catalyzed cascade reactions involving o-halophenols and 2-haloacetamides. For example:

-

Key reagents : CuI (10 mol%), 1,10-phenanthroline (ligand), Cs₂CO₃ (base), dioxane solvent at 90°C.

-

Mechanism :

Example :

| Entry | 2-Halophenol | 2-Halo-acetamide | Product | Yield (%) |

|---|---|---|---|---|

| 7 | 1a (I) | 2f | 3f | 86 |

| Data adapted from Table 2 in , demonstrating analogous reactions for substituted benzoxazinones. |

The tert-butyl group is introduced via alkylation of phenol precursors or through directed C–H functionalization under Friedel-Crafts conditions .

Functionalization at the 8-Position

The electron-donating tert-butyl group at the 8-position directs electrophilic substitution reactions to the para and ortho positions. Experimental studies on similar benzoxazinones reveal:

-

Nitration : Requires HNO₃/H₂SO₄, yielding nitro derivatives at the 6-position (analogous to ).

-

Sulfonation : Reacts with sulfonyl chlorides (e.g., RSO₂Cl) in pyridine to form sulfonamides (e.g., 5a-h in ).

Reductive Transformations

The ketone moiety in the benzoxazinone ring undergoes selective reduction :

-

Reduction to Alcohol :

Example :

6-Nitro-4H-1,4-benzoxazin-3-one → 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (yield: 60–98%) .

Amidation and Acylation

The nitrogen in the dihydrobenzoxazine ring participates in amide bond formation :

-

Reagents : Acyl chlorides (e.g., RCOCl) in dichloromethane with K₂CO₃.

-

Example : Synthesis of N-acyl derivatives for biological screening (e.g., platelet aggregation inhibitors) .

Key SAR Insight :

-

Substituents at the 7-position (amide chains) enhance bioactivity .

-

Shorter alkyl chains on the oxazinone nitrogen improve steric accessibility .

Hydrogenolysis and Deprotection

The tert-butyl group can be removed under acidic conditions :

-

Reagents : HCl/MeOH or TFA/DCM.

-

Application : Generates reactive intermediates for further functionalization (e.g., coupling reactions) .

Electrochemical Modifications

Electrochemical methods enable Schiff base formation and subsequent reduction:

-

Oxidation : Generates quinone intermediates from benzoxazinones.

-

Amination : Substitution with amino alcohols (e.g., CH₂OH-C(R¹,R²)-NH₂) yields 8-amino derivatives .

Example :

8-Amino-1,4-benzoxazines show antioxidative properties in vitro .

科学的研究の応用

Agricultural Applications

Pesticide Development

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has been investigated for its potential use as a pesticide. Its structure suggests that it may act as a natural herbicide, inhibiting the growth of unwanted plants while being less harmful to crops. Research indicates that compounds with similar structures exhibit herbicidal properties by affecting plant growth regulators and metabolic pathways .

Case Study: Herbicidal Activity

In a study examining the herbicidal effects of benzoxazinones, it was found that derivatives of this compound showed significant inhibition of seed germination in certain weed species. This suggests that this compound could be developed into an effective herbicide with a specific mode of action against target weeds .

Pharmaceutical Applications

Antimicrobial Properties

Research has highlighted the antimicrobial potential of benzoxazinone derivatives. This compound has shown activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of several benzoxazinones demonstrated that 8-tert-butyl derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This finding supports its exploration as a lead compound in antibiotic development .

Material Science

Polymer Additives

The compound is being explored for its use as an additive in polymer formulations. Its chemical structure provides potential benefits in enhancing the thermal stability and mechanical properties of polymers .

Data Table: Properties of Polymers with Additives

| Property | Control Polymer | Polymer with 1% Additive |

|---|---|---|

| Tensile Strength (MPa) | 25 | 30 |

| Thermal Stability (°C) | 200 | 220 |

This table illustrates the improvements in tensile strength and thermal stability when incorporating small amounts of this compound into polymer matrices.

Environmental Applications

Bioremediation Potential

The compound's ability to interact with various environmental contaminants makes it a candidate for bioremediation strategies. Its structure allows it to bind with heavy metals and organic pollutants, facilitating their removal from contaminated sites .

Case Study: Heavy Metal Binding

In laboratory experiments, the compound demonstrated significant binding affinity for lead ions in aqueous solutions. This property could be harnessed for developing materials or processes aimed at cleaning up polluted environments .

作用機序

The mechanism of action of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription, and inhibiting its activity can lead to the disruption of these processes, making the compound a potential anticancer agent . The exact pathways and molecular interactions are still under investigation.

類似化合物との比較

Similar Compounds

2H-1,4-Benzoxazin-3(4H)-one: A simpler benzoxazine derivative used as a building block in organic synthesis.

6-[4-(tert-butyl)phenyl]-3,4-dihydro-2H-1,3-oxazine-2,4-dione: Another benzoxazine derivative with different substituents.

Uniqueness

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoxazine derivatives and may contribute to its potential as a therapeutic agent.

生物活性

Overview

8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family. Its unique structure, characterized by a tert-butyl group, influences its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a DNA topoisomerase I inhibitor, which may have implications in cancer treatment.

| Property | Value |

|---|---|

| IUPAC Name | 8-tert-butyl-4H-1,4-benzoxazin-3-one |

| CAS Number | 1266915-66-5 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 201.25 g/mol |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription. Inhibition of topoisomerase I can disrupt these processes, leading to cytotoxic effects on rapidly dividing cancer cells.

Anticancer Properties

Research indicates that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its efficacy against various cancer cell lines:

- Gastric and Colon Cancer : Studies have demonstrated that compounds similar to 8-tert-butyl derivatives can induce apoptosis in gastric and colon cancer cell lines (e.g., HT-29 and LoVo) with IC₅₀ values indicating effective cytotoxicity at low concentrations .

- Mechanistic Insights : The introduction of substituents at specific positions on the benzoxazine ring has been shown to enhance the antagonistic activity against serotonin receptors, which are implicated in various physiological processes and may affect cancer progression .

Neuropharmacological Effects

The compound has also been studied for its potential neuropharmacological effects. Specifically, it has demonstrated serotonin receptor antagonism , which could be beneficial in managing conditions such as anxiety and depression . The structure-activity relationship (SAR) studies suggest that modifications at the benzoxazine ring significantly influence receptor binding affinity.

Case Studies

- Study on Serotonin Receptor Antagonism : A series of derivatives were synthesized to evaluate their binding affinity to the serotonin (5HT3) receptor. The most potent compound showed a Ki value of 0.019 nM, indicating strong antagonistic activity .

- Anticancer Activity Evaluation : In vitro studies assessed the cytotoxic effects of 8-tert-butyl derivatives on various cancer cell lines, revealing that certain modifications led to enhanced activity against specific types of cancer cells .

Comparative Analysis

To understand the uniqueness of this compound compared to other benzoxazine derivatives, a comparative analysis is essential:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Anticancer properties; DNA topoisomerase I inhibition | Unique tert-butyl group enhances reactivity |

| 2H-1,4-Benzoxazin-3(4H)-one | Building block for synthesis | Simpler structure with less biological activity |

| 6-[4-(tert-butyl)phenyl]-3,4-dihydro-2H-1,3-oxazine | Varies with substituents | Different substituents lead to varied activities |

特性

IUPAC Name |

8-tert-butyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2,3)8-5-4-6-9-11(8)15-7-10(14)13-9/h4-6H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSMBZCYPYXPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C(=CC=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。